molecular formula C14H19NO5 B1277229 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid CAS No. 499995-79-8

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B1277229
M. Wt: 281.3 g/mol
InChI Key: KLIMLFKCLBBZKH-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid , often abbreviated as Boc-tyrosine , is an amino acid derivative . It belongs to the class of non-proteinogenic amino acids and is commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyphenyl moiety.



Synthesis Analysis

The synthesis of Boc-tyrosine involves several steps. One common approach is the Fmoc/Boc solid-phase peptide synthesis (SPPS) method. Here are the key steps:




  • Protection of the Amino Group (Boc Protection) :



    • The amino group of tyrosine is protected using the tert-butoxycarbonyl (Boc) group.

    • This step prevents unwanted side reactions during subsequent reactions.




  • Activation of the Carboxylic Acid Group :



    • The carboxylic acid group of tyrosine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

    • This allows for efficient coupling with other amino acids.




  • Coupling with Fmoc-Tyrosine :



    • Boc-tyrosine is coupled with Fmoc-tyrosine (another protected tyrosine derivative) on a solid support.

    • The Fmoc group serves as a temporary protecting group for the phenolic hydroxyl.




  • Deprotection and Cleavage :



    • After peptide assembly, the Boc group is removed using acidic conditions (e.g., trifluoroacetic acid, TFA ).

    • The fully synthesized peptide is cleaved from the resin.





Molecular Structure Analysis

The molecular structure of Boc-tyrosine consists of the following components:



  • A phenolic hydroxyl group (3-hydroxyphenyl)

  • An amino group (protected by Boc)

  • A carboxylic acid group



Chemical Reactions Analysis

Boc-tyrosine participates in various chemical reactions, including:



  • Peptide bond formation : It serves as a building block in peptide synthesis.

  • Functional group transformations : Deprotection of the Boc group and subsequent reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Boc-tyrosine typically melts around 150-160°C .

  • Solubility : It is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .


Scientific Research Applications

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group finds large applications in synthetic organic chemistry . It is used for the protection of amines in the synthesis of various organic compounds .
  • Methods of Application or Experimental Procedures : A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes : The resultant flow process was found to be more efficient and versatile compared to the batch .

Safety And Hazards


  • Boc-tyrosine is generally considered safe when handled properly.

  • However, standard laboratory safety precautions should be followed, including the use of appropriate personal protective equipment (PPE) and proper ventilation.


Future Directions

Research on Boc-tyrosine continues to explore its applications in:



  • Peptide-based drug development

  • Bioconjugation strategies

  • Functionalized materials


properties

IUPAC Name

(3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIMLFKCLBBZKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426615
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

CAS RN

499995-79-8
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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